Pasireotide
Overview
Description
Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing’s disease . It is used to treat Cushing’s disease in adults who cannot have surgery or have failed surgery . Pasireotide injection is also used for the treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery .
Synthesis Analysis
The liquid-phase total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved by the 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide N-hydroxysuccinimide ester (BSA NHS) as coupling agents .Molecular Structure Analysis
Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence . Its molecular formula is C58H66N10O9 . The high resolution mass spectrometry (HRMS) of pasireotide displayed a protonated molecular ion peak [M + H] + at m/z 1047.5094, corresponding to the molecular formula C58H67N10O9 .Chemical Reactions Analysis
The synthesis of pasireotide involves a 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents .Physical And Chemical Properties Analysis
Pasireotide has a molecular weight of 1047.2 g/mol . It is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence .Scientific Research Applications
Treatment of Acromegaly
Scientific Field: Endocrinology
Summary of Application
Acromegaly is a hormonal disorder that results from an excess of Growth Hormone (GH) in the body. Pasireotide is used as a second-line treatment for patients with acromegaly who are resistant or intolerant to first-line medical therapy . It is also used when surgery is not feasible .
Methods of Application
Pasireotide is administered as a long-acting release (LAR) formulation. In a study, data from 19 patients with active acromegaly who were switched to Pasireotide-LAR were collected and analyzed .
Results or Outcomes: The study found that Insulin-like Growth Factor 1 (IGF1) normalization occurred in 71.4% of responders after one injection . Tumor shrinkage was observed in 6 out of 7 evaluated responders, with no cases of size increase during the long-term follow-up .
Treatment of Cushing’s Disease
Scientific Field: Endocrinology
Summary of Application
Cushing’s disease is a condition caused by an excess of the hormone cortisol in the body. Pasireotide is used for the treatment of patients with Cushing’s disease for whom surgery has failed or is not an option .
Methods of Application: Pasireotide is administered as a subcutaneous injection .
Treatment of Neuroendocrine Tumors
Summary of Application
Neuroendocrine tumors (NETs) are a diverse group of malignancies that arise from neuroendocrine cells throughout the body. Pasireotide, due to its broader binding profile, has been suggested to have potential therapeutic applications in the treatment of NETs .
Methods of Application: The specific methods of application for Pasireotide in the treatment of NETs can vary depending on the specifics of the case, including the type and location of the tumor, as well as the patient’s overall health status .
Treatment of Diarrhea in Carcinoid Syndrome
Scientific Field: Gastroenterology
Summary of Application
Carcinoid syndrome is a condition that can occur in people with carcinoid tumors, which are a type of neuroendocrine tumor. One of the symptoms of carcinoid syndrome is severe diarrhea. Pasireotide has been suggested as a potential treatment for this symptom .
Methods of Application: Pasireotide is typically administered as a subcutaneous injection for the treatment of diarrhea in carcinoid syndrome .
Treatment of Thyroid-Stimulating Hormone (TSH) and Prolactin Secretion
Scientific Field: Endocrinology
Methods of Application: The specific methods of application for Pasireotide in the treatment of these conditions can vary depending on the specifics of the case, including the type and severity of the condition, as well as the patient’s overall health status .
Treatment of Gastrointestinal Disorders
Scientific Field: Gastroenterology
Methods of Application: The specific methods of application for Pasireotide in the treatment of these conditions can vary depending on the specifics of the case, including the type and severity of the condition, as well as the patient’s overall health status .
Safety And Hazards
Pasireotide is associated with hyperglycemia-related adverse events . Most patients presented hyperglycemic events, including 63.2% of patients with normal glucose before treatment . Other adverse events were similar to those associated with other somatostatin analogues . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMNAABQBOLAK-DBILLSOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water. | |
Record name | Pasireotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. | |
Record name | Pasireotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pasireotide | |
CAS RN |
396091-73-9 | |
Record name | Pasireotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pasireotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PASIREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H1T17066 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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